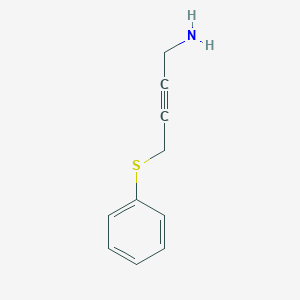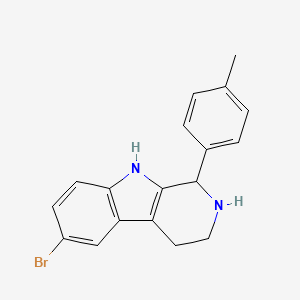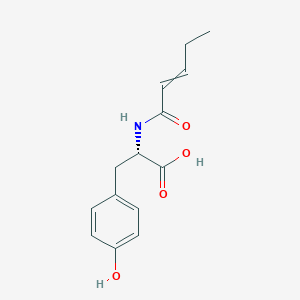
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes a quinolinone core with a phenyl group and a methylamino-propyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methylamino-Propyl Side Chain: The final step involves the alkylation of the quinolinone core with 3-chloropropylamine, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: The phenyl group and the methylamino-propyl side chain can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized quinolinone derivatives, reduced dihydroquinoline compounds, and substituted phenyl or methylamino-propyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer.
Pharmacology: The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors and enzymes.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. It is known to act as a selective norepinephrine reuptake inhibitor, affecting neurotransmitter levels in the brain. This action is mediated through binding to norepinephrine transporters, inhibiting their function, and increasing the concentration of norepinephrine in the synaptic cleft.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Aminopropyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- 3-(3-Dimethylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- 3-(3-Ethylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
Uniqueness
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific side chain, which imparts distinct pharmacological properties. The methylamino group enhances its ability to interact with norepinephrine transporters, making it a potent norepinephrine reuptake inhibitor compared to its analogs.
Propiedades
Número CAS |
792122-30-6 |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3-[3-(methylamino)propyl]-1-phenyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H22N2O/c1-20-13-7-9-16-14-15-8-5-6-12-18(15)21(19(16)22)17-10-3-2-4-11-17/h2-6,8,10-12,16,20H,7,9,13-14H2,1H3 |
Clave InChI |
KIDMMWCQWSLXGQ-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1CC2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)

![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)

![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)



![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)

![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
